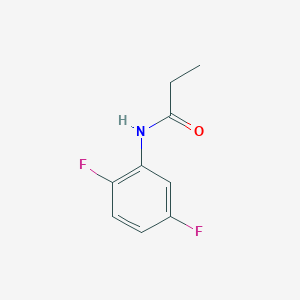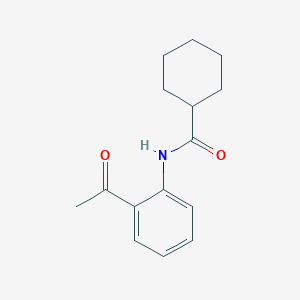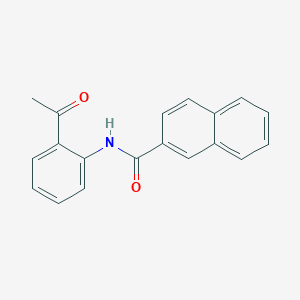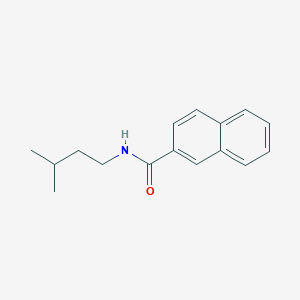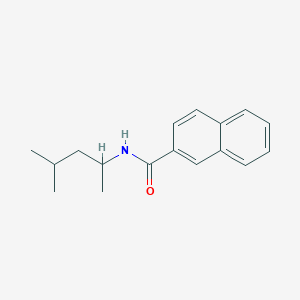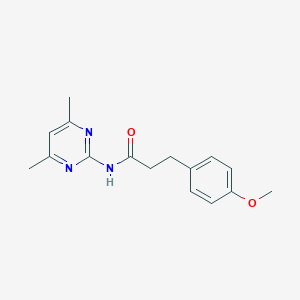
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide, also known as CM10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CM10 belongs to the class of acetamide derivatives and has been shown to exhibit various biological activities.
作用機序
Target of Action
A similar compound, 5-chloro-2-methoxy-n-2-(4-sulfamoylphenyl)ethyl benzamide, has been reported as an intermediate in the synthesis of glyburide . Glyburide is known to inhibit the NLRP3 inflammasome , which plays a crucial role in the immune response by controlling the activation of caspase-1 and the maturation of proinflammatory cytokines .
Mode of Action
If it shares similar properties with glyburide, it may interact with the nlrp3 inflammasome, potentially inhibiting its activation and thus modulating the immune response .
Biochemical Pathways
The inhibition of the nlrp3 inflammasome by glyburide can impact the inflammatory response, affecting pathways related to inflammation and immune response .
Result of Action
If it acts similarly to glyburide, it may result in the inhibition of the nlrp3 inflammasome, leading to a decrease in the production of proinflammatory cytokines .
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide has several advantages for lab experiments. It is easy to synthesize and has high purity, making it suitable for various scientific applications. In addition, this compound has been shown to exhibit various biological activities, making it a promising compound for drug development. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide. One potential direction is to further investigate its anticancer activity and explore its potential as a cancer therapeutic. In addition, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Furthermore, studies are needed to explore the potential of this compound in other diseases, such as metabolic disorders and neurodegenerative diseases. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various scientific applications. This compound has been shown to exhibit anticancer, anti-inflammatory, and analgesic activities. Its mechanism of action is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including further investigation of its anticancer activity and elucidation of its mechanism of action.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide involves the reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of triethylamine to produce N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with morpholine in the presence of triethylamine to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various scientific applications.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic activities. This compound has been shown to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to exhibit analgesic activity by reducing pain sensitivity in animal models.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-12-3-2-10(14)8-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCTTYLJRVEQDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-ethylbenzamide](/img/structure/B501511.png)
![N-[4-(acetylamino)phenyl]-4-ethylbenzamide](/img/structure/B501512.png)


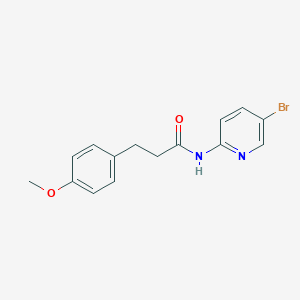
![N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B501519.png)

